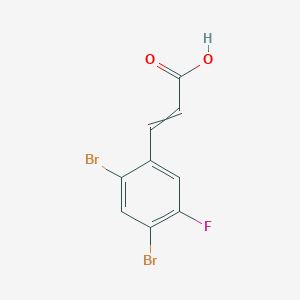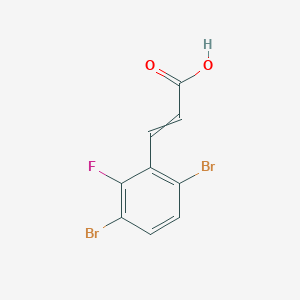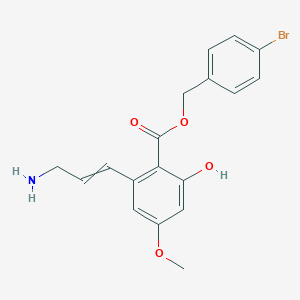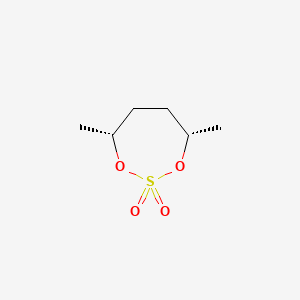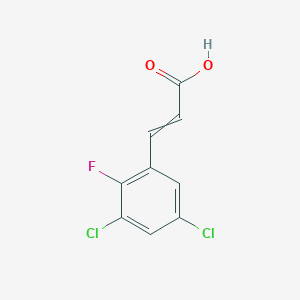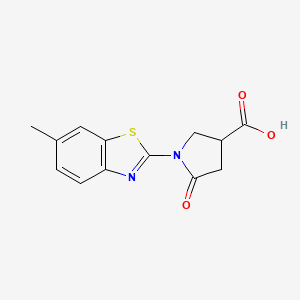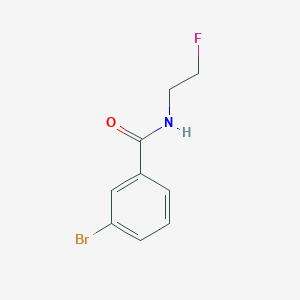
3-Bromo-N-(2-fluoroethyl)benzamide
Vue d'ensemble
Description
3-Bromo-N-(2-fluoroethyl)benzamide (3-Br-FEB) is a small molecule that has been studied for its potential applications in a variety of scientific fields. This molecule is a derivative of benzamide, which is a compound made up of a benzene ring linked to an amide group. 3-Br-FEB has been found to possess a variety of properties, including a high degree of solubility, low toxicity, and a relatively low melting point. This molecule has been studied for its potential use in the synthesis of a variety of compounds, as well as its potential applications in scientific research.
Applications De Recherche Scientifique
Structural Characterization and Molecular Interactions A study by Suchetan et al. (2016) focused on the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including 3-bromobenzamide, revealing significant insights into the molecular configurations and intermolecular interactions within these compounds. The dihedral angles between the benzene rings and the impact of substituents like bromo on the crystal packing were detailed, providing a foundation for understanding the chemical behavior and reactivity of these compounds Suchetan et al., 2016.
Synthesis and Chemical Reactivity Further research into the synthesis and chemical reactivity of related benzamide derivatives has been conducted. For example, Gogoi et al. (2014) explored the Cu(I)-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones using 2-halobenzamides, highlighting the role of different substituents and reaction conditions in achieving desired molecular architectures. This research provides insights into the methodologies for functionalizing benzamides, including 3-Bromo-N-(2-fluoroethyl)benzamide, for the synthesis of complex organic molecules Gogoi et al., 2014.
Antimicrobial and Antifungal Activities The antimicrobial and antifungal potential of benzamide derivatives has been a subject of investigation, with studies like that of Limban et al. (2011) examining the antipathogenic activities of thiourea derivatives of benzamides. These studies contribute to the understanding of how structural variations, such as the introduction of bromo and fluoroethyl groups, can influence biological activity and offer a pathway for developing new antimicrobial agents Limban et al., 2011.
Applications in Molecular Imaging The development of molecular imaging probes, as discussed by Pyo et al. (2020), involves the synthesis and evaluation of benzamide derivatives for positron emission tomography (PET) imaging. Compounds like 3-Bromo-N-(2-fluoroethyl)benzamide could potentially serve as precursors or analogs for the synthesis of imaging agents, contributing to the early diagnosis and monitoring of diseases such as cancer Pyo et al., 2020.
Propriétés
IUPAC Name |
3-bromo-N-(2-fluoroethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJOTZRKSHKYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




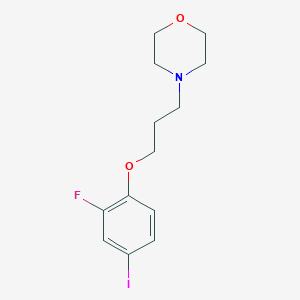

![(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1413658.png)
